![molecular formula C18H19N3O2S3 B513544 1-{[5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-4-phenylpiperazine CAS No. 940992-74-5](/img/structure/B513544.png)
1-{[5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-{[5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-4-phenylpiperazine” is a complex organic molecule that contains several functional groups including a thiazole ring, a thiophene ring, a sulfonyl group, and a piperazine ring . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . Thiophenes are five-membered aromatic rings where one methine group is replaced by a sulfur atom . Sulfonyl groups are functional groups with the structure R-S(=O)2-R’, where R and R’ are organic groups . Piperazine is a six-membered ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups . The thiazole and thiophene rings are aromatic and planar . The sulfonyl group is likely to be in a trigonal planar geometry around the sulfur atom . The piperazine ring is likely to adopt a chair conformation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . Factors such as the presence and position of functional groups, the overall size and shape of the molecule, and the specific atoms present would all influence its properties .科学的研究の応用
Antimicrobial and Antitubercular Activity
This compound and its derivatives have been explored for their antimicrobial properties. A study by Abdelhamid et al. (2010) synthesized compounds from hydrazonoyl halides and 3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. These compounds were tested against various microorganisms, demonstrating significant antimicrobial activity (Abdelhamid et al., 2010). Additionally, Foks et al. (2004) discussed the synthesis of phenylpiperazine derivatives showing tuberculostatic activity, highlighting the potential of these structures in combating tuberculosis (Foks et al., 2004).
Anticancer Evaluation
The anticancer potential of di- and trifunctional substituted 1,3-thiazoles, including derivatives with a piperazine substituent, has been studied within the international scientific program “NCI-60 Human Tumor Cell Lines Screen”. These studies provide valuable insights into the compound's efficacy against various cancer cell lines, indicating promising anticancer activities (Turov, 2020).
Antimicrobial Properties of Derivatives
New derivatives showing potent antimicrobial activity against specific bacteria strains have been synthesized and tested. Yeromina et al. (2019) discussed the antimicrobial activity of N-(R-phenyl)-3-(4-methyl1-piperazinyl)-1,3-thiazole-2(3H)imine derivatives against sulfate-reducing bacteria, indicating their potent antimicrobial properties (Yeromina et al., 2019).
Synthesis and Characterization of Novel Derivatives
Efforts have been made to synthesize and characterize novel derivatives incorporating the thiazole moiety for potential anticancer applications. Gomha et al. (2014) synthesized novel thiadiazoles and thiazoles incorporating the pyrazole moiety, which were evaluated as anticancer agents against breast carcinoma cell lines, demonstrating a concentration-dependent cellular growth inhibitory effect (Gomha et al., 2014).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Thiazole derivatives are known to interact with a variety of targets in the body. They have been found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. Generally, these compounds can interact with their targets in a way that either activates or inhibits the function of the target, leading to various downstream effects .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways. For example, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
The pharmacokinetics of thiazole derivatives can vary depending on the specific compound. Some general properties of thiazoles include slight solubility in water, solubility in alcohol and ether, and sparing solubility in organic solvents and dyes .
Result of Action
The result of the action of thiazole derivatives can vary depending on the specific compound and its targets. Some potential effects include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The action environment of thiazole derivatives can be influenced by a variety of factors. For example, the solubility of the compound can affect its bioavailability and distribution in the body. Additionally, the presence of other compounds or conditions in the body can potentially affect the action of the thiazole derivative .
特性
IUPAC Name |
2-methyl-4-[5-(4-phenylpiperazin-1-yl)sulfonylthiophen-2-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S3/c1-14-19-16(13-24-14)17-7-8-18(25-17)26(22,23)21-11-9-20(10-12-21)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZHHHUJZZWJLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


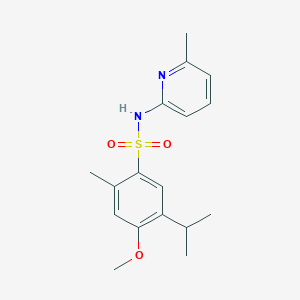

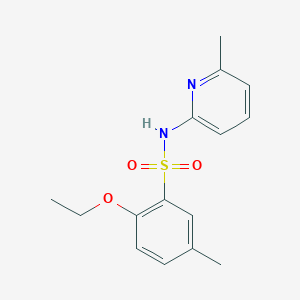
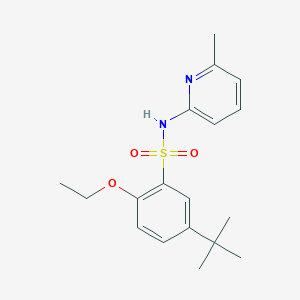
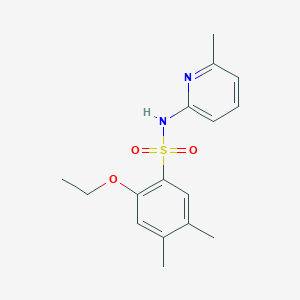
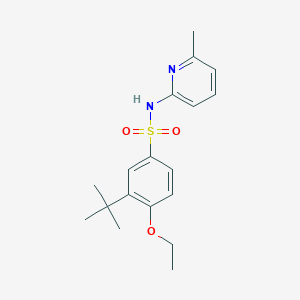
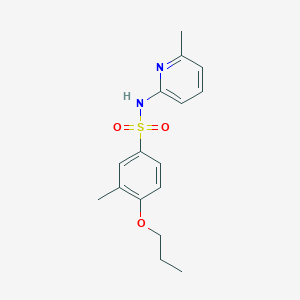

![1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B513495.png)
![1-[(4-Butoxy-3-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B513499.png)
![1-[(2-Butoxy-5-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B513500.png)
![1-(3,4-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B513503.png)
![1-[(4-Bromo-3-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B513504.png)